11,17,21-Trihydroxypregn-4-ene-3,20-dione

Overview

Description

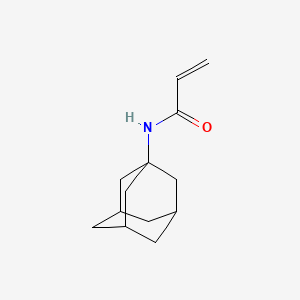

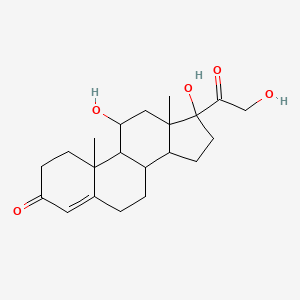

“11,17,21-Trihydroxypregn-4-ene-3,20-dione” is a chemical compound with the molecular formula C21H30O5 . It is also known as Hydrocortisone . This product appears as a white or white-like crystalline powder .

Synthesis Analysis

The synthesis of “11,17,21-Trihydroxypregn-4-ene-3,20-dione” has been reported in the literature. For instance, a similar synthesis from 3β-acetoxypregn-5-ene-11,20-dione proceeded through intermediates with the 11β-hydroxy function protected as its acetate .Molecular Structure Analysis

The molecular structure of “11,17,21-Trihydroxypregn-4-ene-3,20-dione” is defined by its molecular formula C21H30O5 . The average mass is 362.460 Da and the monoisotopic mass is 362.209320 Da .Chemical Reactions Analysis

While specific chemical reactions involving “11,17,21-Trihydroxypregn-4-ene-3,20-dione” are not detailed in the search results, it’s worth noting that unusual features mainly of conformational origin were observed in the presence of the 11β-acetoxy substituent; some were helpful to the synthesis, while others led to undesirable side reactions .Physical And Chemical Properties Analysis

“11,17,21-Trihydroxypregn-4-ene-3,20-dione” is slightly soluble in ethanol or acetone, slightly soluble in three gas methane, almost insoluble in ether, and insoluble in water . The average mass is 362.460 Da and the monoisotopic mass is 362.209320 Da .Scientific Research Applications

Schwarz, Ulrich, and Syhora (1964) reported the isolation and identification of 1β, 17α, 21-trihydroxypregn-4-ene-3, 20-dione (I) as a by-product of microbial 11-hydroxylation. They discussed its possible formation pathway and some structural features of its oxidation products (Schwarz, Ulrich, & Syhora, 1964).

Branchaud, Schweitzer, and Giroud (1969) identified the 21-yl sulfates of various hydroxypregn-4-ene-3,20-diones, including llβ,17α,21-trihydroxypregn-4-ene-3,20-dione, in human cord plasma. This finding implies the presence of these conjugates in the fetal circulation (Branchaud, Schweitzer, & Giroud, 1969).

Kirk and Yeoh (1983) synthesized 19,21-dihydroxypregn-4-ene-3,20-dione and 11β,19,21-trihydroxypregn-4-ene-3,20-dione, highlighting unusual features mainly of conformational origin in the presence of an 11β-acetoxy substituent (Kirk & Yeoh, 1983).

Kraan et al. (1993) described the synthesis of various hydroxylated derivatives of corticosterone and 11-deoxycortisol, which were identified and characterized using multiple spectroscopic methods (Kraan et al., 1993).

Klein, de Levie, and Giroud (1972) developed a method for simultaneous measurement of the main C-21 corticosteroids characterized in umbilical cord plasma, including 11β,17α,21-trihydroxypregn-4-ene-3,20-dione (cortisol). This method is applicable to assessing adrenocortical function postnatally (Klein, de Levie, & Giroud, 1972).

Pasqualini (1964) explored the conversion of tritiated-18-hydroxy-corticosterone to aldosterone by slices of human cortico-adrenal gland and adrenal tumor, providing insights into the biogenesis of aldosterone (Pasqualini, 1964).

Smit and Bakker (2010) investigated the synthesis and stereochemistry of 9β,10α-isomers of adrenocortical hormones, including 11α,17α,21-trihydroxy-9β, 10α-pregn-4-ene-3,20-dione, and its conversion into various steroids (Smit & Bakker, 2010).

Idler and Truscott (1967) identified a previously unknown steroid, 1α,11β,21-trihydroxypregn-4-ene-3,20-dione, in the blood of cartilaginous fish, providing new insights into steroid biochemistry in these species (Idler & Truscott, 1967).

Touchstone and Kasparow (1970) isolated and identified various 20-hydroxycorticoids from incubated human adrenal tissues, contributing to the understanding of adrenal gland physiology (Touchstone & Kasparow, 1970).

Byrn and Kessler (1987) studied the solid-state reactivity of the crystal forms of hydrocortisone esters, providing insights into the physical chemistry of steroid derivatives (Byrn & Kessler, 1987).

properties

IUPAC Name |

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,17,21-Trihydroxypregn-4-ene-3,20-dione | |

CAS RN |

73565-87-4 | |

| Record name | 73565-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B7775663.png)